7-Fluoro-5-methylquinoxaline chemical properties
7-Fluoro-5-methylquinoxaline chemical properties
An In-Depth Technical Guide to 7-Fluoro-5-methylquinoxaline: Chemical Properties, Synthesis, and Applications in Drug Development
Executive Summary
7-Fluoro-5-methylquinoxaline (CAS: 2101945-32-6) is a highly specialized heterocyclic building block that has garnered significant attention in modern medicinal chemistry, particularly in the development of immunomodulatory therapeutics. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, synthesis methodology, and mechanistic utility of this compound.
The quinoxaline core is a privileged scaffold in drug discovery. The specific substitution pattern—a fluorine atom at the C7 position and a methyl group at the C5 position—imparts unique stereoelectronic properties. These modifications are strategically utilized to synthesize polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists, which are critical targets for treating autoimmune and inflammatory disorders such as Systemic Lupus Erythematosus (SLE)[1].
Physicochemical Profiling and Stereoelectronic Causality
Understanding the baseline properties of 7-Fluoro-5-methylquinoxaline is essential for predicting its behavior in subsequent synthetic steps and biological systems.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of 7-Fluoro-5-methylquinoxaline[2][3]:
| Property | Value | Scientific Implication |
| Chemical Name | 7-Fluoro-5-methylquinoxaline | IUPAC standard nomenclature. |
| CAS Number | 2101945-32-6 | Unique registry identifier. |
| Molecular Formula | C9H7FN2 | Indicates a highly unsaturated, halogenated bicyclic system. |
| Molecular Weight | 162.16 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Predicted Boiling Point | 262.4 ± 35.0 °C | Suggests moderate volatility; requires care during high-vacuum drying. |
| Predicted Density | 1.242 ± 0.06 g/cm³ | Standard for fluorinated heteroaromatics. |
| Predicted pKa | -0.04 ± 0.30 | The pyrazine nitrogens are weakly basic, ensuring the molecule remains predominantly un-ionized at physiological pH, maximizing membrane permeability. |
| MS (ESI+) | m/z = 163.1 [M+H]⁺ | Primary analytical marker for reaction monitoring[1]. |
Causality of Substitutions
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The C7-Fluorine: The introduction of fluorine serves a dual purpose. First, it significantly increases the metabolic stability of the molecule by blocking cytochrome P450-mediated oxidation at the electron-rich aromatic ring. Second, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent pyrazine nitrogens, which modulates the molecule's lipophilicity and prevents non-specific hERG channel binding.
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The C5-Methyl: The methyl group provides critical steric bulk. In the context of TLR7/8 antagonist design, this methyl group acts as a hydrophobic anchor, forcing the molecule into a specific bioactive conformation that preferentially binds to the antagonist pocket of the receptor rather than the agonist pocket[4].
Synthesis Methodology: The Condensation Workflow
The primary route to 7-Fluoro-5-methylquinoxaline involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound. The protocol detailed below is adapted from validated pharmaceutical methodologies (Method 5, WO2017106607A1)[1].
Step-by-Step Experimental Protocol
Precursors: 5-Fluoro-3-methylbenzene-1,2-diamine (CAS: 206647-96-3)[5] and Oxalaldehyde (Glyoxal).
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Preparation of the Reaction Matrix:
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Action: Dissolve 5-fluoro-3-methylbenzene-1,2-diamine in a polar protic solvent (e.g., ethanol or methanol) under an inert atmosphere (N2 or Argon).
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Causality: The diamine precursor is highly susceptible to oxidative degradation (forming azo/azoxy polymers)[6]. The inert atmosphere ensures high fidelity of the starting material.
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Addition of the Electrophile:
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Action: Slowly add an aqueous solution of oxalaldehyde (glyoxal) to the stirring diamine solution at room temperature.
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Causality: The condensation between the primary amines and the aldehydes is rapid and exothermic. Slow addition prevents localized heating, which could lead to the formation of undesired pyrazine oligomers.
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Reaction Progression:
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Action: Stir the mixture at room temperature until complete consumption of the diamine is observed via TLC or LC-MS (target m/z = 163.1).
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Causality: Room temperature is sufficient for this highly favorable thermodynamic cyclization, driving the formation of the stable, aromatic quinoxaline system.
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Purification Workflow:
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Action: Concentrate the crude mixture under reduced pressure. Purify the residue via silica gel flash chromatography, eluting with a gradient of Ethyl Acetate (EtOAc) in Hexane (0% to 25%).
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Causality: The 0-25% gradient is highly specific. 7-Fluoro-5-methylquinoxaline is relatively non-polar compared to the unreacted diamine and glyoxal byproducts. Starting at 0% EtOAc ensures the target compound is retained just long enough to separate from non-polar impurities, while the gradual increase to 25% elutes the pure quinoxaline as a yellow solid.
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Yield & Validation:
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Result: The protocol typically yields the product as a yellow solid at ~62% efficiency[1].
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Synthesis Workflow Visualization
Caption: Step-by-step synthetic workflow for 7-Fluoro-5-methylquinoxaline via diamine condensation.
Mechanistic Application: TLR7/8 Antagonism
The most prominent application of 7-Fluoro-5-methylquinoxaline is its use as a foundational scaffold in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists[1][7].
The Biological Context
TLR7 and TLR8 are endosomal pattern recognition receptors (PRRs) that detect single-stranded RNA (ssRNA) from viral pathogens. Upon activation, they recruit the MyD88 adaptor protein, triggering a kinase cascade that activates transcription factors like NF-κB and IRF7. This results in the massive production of Type I interferons (IFN-α/β) and pro-inflammatory cytokines[8].
While this is a vital antiviral response, chronic overactivation of TLR7/8 by self-RNA (due to impaired clearance of apoptotic cells) is a primary driver of autoimmune diseases like SLE and psoriasis[9].
The Role of the Quinoxaline Scaffold
Historically, TLR7/8 modulators have been agonists (e.g., imiquimod). Developing small-molecule antagonists requires a scaffold that can enter the endosome, bind to the TLR7/8 pocket, but fail to induce the conformational change necessary for MyD88 recruitment[4].
Derivatives built from 7-Fluoro-5-methylquinoxaline (such as imidazo[1,5-a]quinoxalines or pyrazolo[1,5-a]quinoxalines) achieve this. The rigid, flat aromatic system intercalates into the receptor's binding site, while the specific fluorine and methyl substitutions provide the exact steric hindrance needed to lock the receptor in an inactive state, acting as a competitive inhibitor against endogenous ssRNA[7].
Mechanism of Action Visualization
Caption: Mechanism of action for quinoxaline-derived TLR7/8 antagonists blocking MyD88-dependent signaling.
Conclusion
7-Fluoro-5-methylquinoxaline is far more than a simple heterocyclic intermediate; it is a rationally designed chemical tool. By leveraging the inductive stability of fluorine and the steric directing effects of the methyl group, chemists can utilize this compound to synthesize next-generation immunomodulators. Its proven integration into TLR7/8 antagonist pipelines highlights its critical value in the ongoing effort to treat severe autoimmune and inflammatory disorders.
References
- Sherer, B. A., & Brugger, N. (2017). "Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders." World Intellectual Property Organization, WO2017106607A1.
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ACS Publications. "Novel and Selective TLR7 Antagonists among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series." Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders - Google Patents [patents.google.com]
- 2. Quinoxaline, 7-fluoro-5-methyl- CAS#: 2101945-32-6 [chemicalbook.com]
- 3. Quinoxaline, 7-fluoro-5-methyl- CAS#: 2101945-32-6 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Fluoro-3-methylbenzene-1,2-diamine | 206647-96-3 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the new molecules for TLR7 antagonists? [synapse.patsnap.com]
